Neridronate, chemically known as (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid, is an aminobisphosphonate synthesized in Italy in 1986. [] Bisphosphonates are molecules characterized by a P-C-P bond in their structure, enabling strong and selective binding to hydroxyapatite (HAP). [] They are primarily recognized for their ability to inhibit osteoclasts, the cells responsible for bone resorption, through various mechanisms. [] Neridronate's initial applications focused on the treatment of Paget's disease of the bone, demonstrating its effectiveness in reducing bone turnover markers and alleviating pain. []
Neridronate's molecular structure is characterized by a central carbon atom bonded to two phosphonic acid groups (PO3H2), a hydroxyl group (OH), and a six-carbon chain with an amino group (NH2) at the terminal end. [] The P-C-P bond is crucial for its strong affinity to HAP, the mineral component of bone. []
Neridronate primarily exerts its effects by inhibiting osteoclast activity and survival, effectively reducing bone resorption. [, ] This inhibition occurs through several mechanisms, including:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7